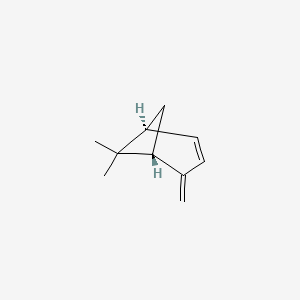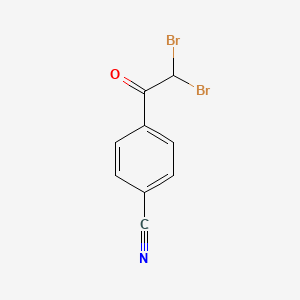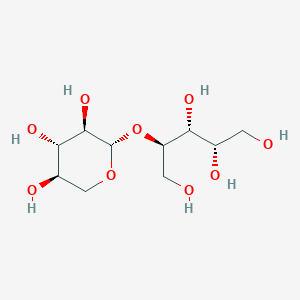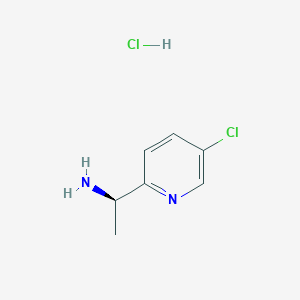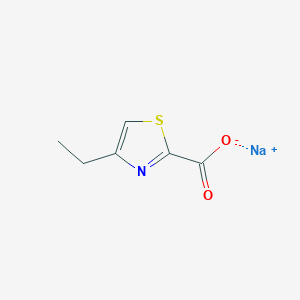
4-Benzyloxy Etoposide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxy Etoposide is a derivative of Etoposide, a well-known chemotherapeutic agent used in the treatment of various cancers, including testicular cancer, lung cancer, lymphoma, leukemia, neuroblastoma, and ovarian cancer Etoposide itself is a semisynthetic derivative of podophyllotoxin, which is extracted from the roots of the mayapple plant
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzyloxy Etoposide is synthesized through a series of chemical reactions starting from EtoposideThis is typically achieved through the reaction of Etoposide with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy Etoposide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed:
Oxidation: Benzylic alcohols, benzaldehydes.
Reduction: Benzyl derivatives.
Substitution: Benzyl halides, depending on the nucleophile used.
Scientific Research Applications
4-Benzyloxy Etoposide has a wide range of applications in scientific research:
Mechanism of Action
4-Benzyloxy Etoposide exerts its effects by inhibiting the enzyme topoisomerase II, which is essential for DNA replication and cell division. By forming a complex with topoisomerase II and DNA, it induces breaks in the double-stranded DNA and prevents the repair process. This leads to the accumulation of DNA breaks, ultimately causing cell death. The compound primarily acts during the G2 and S phases of the cell cycle .
Comparison with Similar Compounds
Etoposide: The parent compound, widely used in chemotherapy.
Podophyllotoxin: The natural precursor of Etoposide, known for its antimitotic properties.
Teniposide: Another derivative of podophyllotoxin with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness of 4-Benzyloxy Etoposide: this compound stands out due to the presence of the benzyloxy group, which enhances its chemical stability and potentially its biological activity. This modification allows for more versatile applications in research and development, particularly in the synthesis of novel compounds and the study of DNA-topoisomerase interactions .
Properties
Molecular Formula |
C36H38O13 |
|---|---|
Molecular Weight |
678.7 g/mol |
IUPAC Name |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,5-dimethoxy-4-phenylmethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C36H38O13/c1-17-42-15-27-34(47-17)30(37)31(38)36(48-27)49-32-21-12-24-23(45-16-46-24)11-20(21)28(29-22(32)14-44-35(29)39)19-9-25(40-2)33(26(10-19)41-3)43-13-18-7-5-4-6-8-18/h4-12,17,22,27-32,34,36-38H,13-16H2,1-3H3/t17-,22+,27-,28-,29+,30-,31+,32-,34-,36+/m1/s1 |
InChI Key |
FLJDTVHCABVNFY-QWRYWREBSA-N |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)OC)O)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


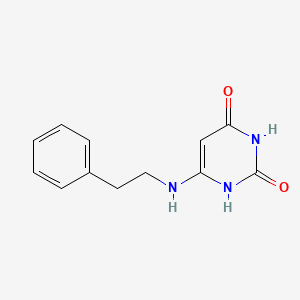
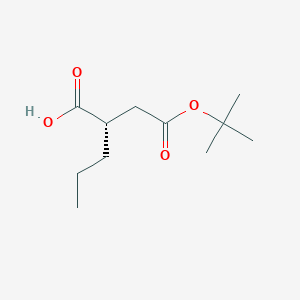
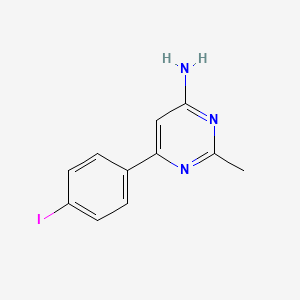
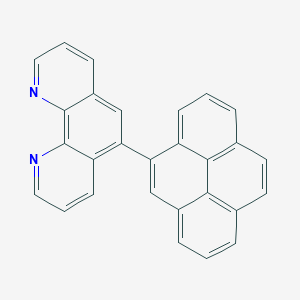
![[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429253.png)

